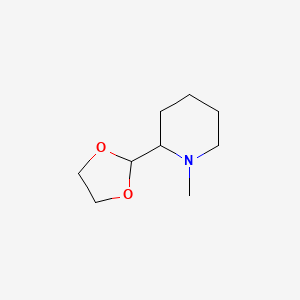

2-(1,3-Dioxolan-2-yl)-1-methylpiperidine

Description

Contextualization within Heterocyclic Chemistry: The Significance of Piperidine (B6355638) and 1,3-Dioxolane (B20135) Scaffolds in Organic and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery. Its derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. semanticscholar.orgijnrd.org The conformational flexibility of the piperidine ring allows for precise three-dimensional arrangements of substituents, which is crucial for optimizing interactions with biological targets. mdpi.com The nitrogen atom can act as a basic center, influencing the pharmacokinetic properties of a molecule, such as its solubility and ability to cross cell membranes. The synthesis of substituted piperidines is a well-developed area of organic chemistry, with numerous methods available for their construction and functionalization. nih.gov

Historical Perspective and Emergence of 2-(1,3-Dioxolan-2-yl)-1-methylpiperidine as a Research Subject

A review of the scientific literature indicates that this compound has not been the subject of extensive, dedicated academic investigation as a standalone compound. Its emergence in chemical literature is primarily as a synthetic intermediate or as a component within larger libraries of compounds for screening purposes. The synthesis of this compound would logically follow from the protection of the aldehyde group of 2-formyl-1-methylpiperidine with ethylene (B1197577) glycol. While specific seminal publications detailing its discovery and initial characterization are not prominent, its existence is noted in various chemical databases and supplier catalogs.

Rationale for Comprehensive Academic Investigation of the Chemical Compound

The academic investigation of this compound can be rationalized from several perspectives. Primarily, it serves as a valuable intermediate in multi-step organic syntheses. The 1,3-dioxolane group effectively masks a reactive aldehyde functionality, allowing for chemical transformations to be carried out on other parts of the molecule, particularly the piperidine ring. Following these transformations, the aldehyde can be deprotected for further reactions.

Overview of Key Research Areas and Methodological Approaches in the Study of the Compound

Given the limited direct research on this specific compound, the key research areas and methodologies are largely inferred from studies of analogous structures.

Synthesis and Characterization: The primary research area would involve the development of efficient and stereoselective synthetic routes to this compound and its derivatives. Methodological approaches would include standard organic synthesis techniques, followed by structural elucidation using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. mdpi.com

Conformational Analysis: Understanding the three-dimensional structure and conformational preferences of the molecule would be crucial. This can be investigated using computational modeling and advanced NMR techniques.

Applications in Organic Synthesis: Research would focus on the utility of this compound as a building block for more complex molecules. This would involve the deprotection of the dioxolane to reveal the aldehyde, which can then undergo a variety of transformations such as oxidation, reduction, or carbon-carbon bond-forming reactions.

Medicinal Chemistry Exploration: If pursued as a potential therapeutic agent, the compound would be subjected to a battery of in vitro and in vivo assays to assess its biological activity and pharmacokinetic profile.

Defined Scope and Delimitations of the Research Outline

This article is strictly focused on the chemical compound this compound. The discussion is limited to its chemical nature, its context within heterocyclic chemistry, and potential areas of academic research. Information regarding dosage, administration, and safety profiles is explicitly excluded as it falls outside the scope of academic chemical research for a compound at this stage of investigation. The content is based on available scientific literature and chemical principles, avoiding information from commercial, non-academic sources.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value (this compound) | Value (2-Methylpiperidine) | Value (4-(1,3-Dioxolan-2-yl)-1-methylpiperidine) |

| Molecular Formula | C₉H₁₇NO₂ | C₆H₁₃N | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol | 99.17 g/mol | 171.24 g/mol |

| CAS Number | 112391-00-1 | 109-05-7 chemeo.com | 112391-04-5 |

| Topological Polar Surface Area (TPSA) | 21.7 Ų | 21.7 Ų chemscene.com | |

| LogP (predicted) | 0.7011 chemscene.com | ||

| Hydrogen Bond Donors | 0 | 0 chemscene.com | |

| Hydrogen Bond Acceptors | 3 | 3 chemscene.com | |

| Rotatable Bonds | 1 | 1 chemscene.com |

Compound Names

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

2-(1,3-dioxolan-2-yl)-1-methylpiperidine |

InChI |

InChI=1S/C9H17NO2/c1-10-5-3-2-4-8(10)9-11-6-7-12-9/h8-9H,2-7H2,1H3 |

InChI Key |

RIWKPIJXKDWDTH-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCCC1C2OCCO2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 1,3 Dioxolan 2 Yl 1 Methylpiperidine

Retrosynthetic Analysis and Identification of Strategic Disconnections for the Core Scaffold

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections". ias.ac.inicj-e.org For 2-(1,3-Dioxolan-2-yl)-1-methylpiperidine, the analysis begins by identifying the key functional groups and structural bonds that can be logically disconnected based on known and reliable chemical reactions. amazonaws.comscitepress.org

The primary strategic disconnections for the core scaffold are:

C-O Bond Disconnection (Acetal Group): The most apparent disconnection is within the 1,3-dioxolane (B20135) ring, which is an acetal (B89532). This functional group can be traced back to the reaction between an aldehyde and a diol. deanfrancispress.com This leads to two precursor molecules: 1-methylpiperidine-2-carbaldehyde (B1355380) and ethylene (B1197577) glycol. This is a highly reliable transformation, typically achieved under acidic conditions.

C-N Bond Disconnection (Piperidine Ring): The N-methyl group can be disconnected via a functional group interconversion (FGI) followed by a C-N bond break. This suggests that the final step could be the N-methylation of 2-(1,3-dioxolan-2-yl)piperidine (B1452570). Alternatively, the entire piperidine (B6355638) ring can be disconnected, pointing towards precursors that would form the ring through cyclization.

C-C Bond Disconnection (Piperidine Ring Construction): A more profound disconnection involves breaking the carbon skeleton of the piperidine ring itself. For instance, a disconnection between the nitrogen and the carbon bearing the dioxolane group (N1-C2) and the C5-C6 bond suggests a precursor like a 1,5-dicarbonyl compound (or its equivalent) and methylamine, which can form the piperidine ring through a double reductive amination.

These disconnections illuminate a convergent synthetic strategy where the piperidine and dioxolane moieties are synthesized separately or sequentially from simpler precursors.

Formation of the Piperidine Ring Moiety in the Synthesis of this compound

The piperidine ring is a ubiquitous structural motif in pharmaceuticals and natural alkaloids. wikipedia.org Its synthesis is a well-established field with numerous methodologies available.

Cyclization Strategies and Precursor Compounds for Piperidine Ring Construction

The construction of the piperidine ring can be achieved through various intramolecular cyclization reactions. nih.gov The choice of strategy depends on the availability of starting materials and the desired substitution pattern.

Reductive Amination of Dicarbonyls: A common and effective method involves the reaction of a 1,5-dicarbonyl compound with a primary amine, such as methylamine. The initial condensation forms imines, which are then reduced in situ to yield the saturated heterocyclic ring.

Intramolecular Cyclization of Amino Alcohols: Primary amines can be reacted with diols in the presence of catalysts like Cp*Ir complexes to form cyclic amines in good yields. organic-chemistry.org This involves the cyclization of an amino alcohol precursor.

Aza-Heck Cyclization: For more complex syntheses, redox-neutral intramolecular aza-Heck cyclization of alkenylcarbamates can be employed, often using a palladium catalyst to form the piperidine ring with high selectivity. nih.gov

Radical-Mediated Cyclization: Intramolecular cyclization of linear amino-aldehydes can be mediated by cobalt(II) catalysts, providing another route to substituted piperidines. mdpi.com

| Precursor Type | Cyclization Strategy | Description |

| 1,5-Dicarbonyl Compound + Methylamine | Double Reductive Amination | A two-step, one-pot reaction involving imine formation followed by reduction to form the N-methylated piperidine ring. |

| ω-Halo Amine | Intramolecular Nucleophilic Substitution | An amine with a leaving group (e.g., bromide) on the fifth carbon atom cyclizes to form the piperidine ring. |

| Amino Alcohol | Catalytic N-Heterocyclization | Reaction of a primary amine with a diol catalyzed by transition metals (e.g., Iridium) to form the cyclic amine. organic-chemistry.org |

| Alkenyl Carbamate | Aza-Heck Cyclization | A palladium-catalyzed intramolecular reaction that forms a C-N bond, leading to the piperidine scaffold. nih.gov |

N-Methylation Techniques for the Piperidine Nitrogen

The introduction of the methyl group onto the piperidine nitrogen is a crucial step. This can be performed on a pre-formed piperidine ring (a secondary amine).

Eschweiler-Clarke Reaction: This classic method involves reacting the secondary amine with formic acid and formaldehyde (B43269). The reaction proceeds via the formation of an iminium ion, which is then reduced by formate. A modified version using formic acid-d2 can be used to introduce a singly deuterated methyl group. nih.gov

Reductive Amination: While also a method for ring formation, reductive amination can be used specifically for methylation. Reacting piperidine with formaldehyde and a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) is a mild and efficient way to install the N-methyl group.

Direct Alkylation: Using an alkylating agent like methyl iodide is a straightforward approach. However, it can lead to over-alkylation, forming a quaternary ammonium (B1175870) salt. cdnsciencepub.com The stereochemistry of this reaction can be influenced by the substituent on the piperidine ring, with preferential axial or equatorial attack depending on the conditions. cdnsciencepub.com

| Method | Reagents | Key Features |

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | A classic, high-yield method that uses inexpensive reagents and avoids over-alkylation. nih.gov |

| Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) | A mild and highly selective method suitable for a wide range of substrates. |

| Direct Alkylation | Methyl Halide (e.g., CH₃I), Base | A simple method, but carries the risk of forming quaternary salts. Reaction stereoselectivity can be a factor. cdnsciencepub.com |

Methodologies for the Construction of the 1,3-Dioxolane Ring System

The 1,3-dioxolane moiety serves as a common protecting group for aldehydes and ketones due to its stability under neutral and basic conditions. nih.govwikipedia.org

Acetalization and Ketalization Reactions for Dioxolane Formation

The most direct route to the 1,3-dioxolane ring is the acid-catalyzed reaction of a carbonyl compound with ethylene glycol. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, the precursor would be 1-methylpiperidine-2-carbaldehyde.

The reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by one of the hydroxyl groups of ethylene glycol. Subsequent intramolecular cyclization and dehydration lead to the formation of the five-membered dioxolane ring. google.com

Commonly used acid catalysts and conditions include:

Brønsted Acids: p-Toluenesulfonic acid (p-TSA) is frequently used, often in a solvent like toluene (B28343) with a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards product formation. organic-chemistry.orgresearchgate.net

Lewis Acids: Catalysts such as cerium(III) triflate can be effective under nearly neutral conditions. organic-chemistry.org

Solid-Phase Catalysts: Montmorillonite K10 clay can serve as a recyclable and environmentally friendly catalyst for this transformation. nih.gov

| Catalyst Type | Examples | Typical Conditions |

| Brønsted Acid | p-Toluenesulfonic acid (p-TSA), Sulfuric Acid | Refluxing in a non-polar solvent (e.g., Toluene) with azeotropic removal of water. organic-chemistry.org |

| Lewis Acid | TMSOTf, Sc(OTf)₃, Ce(OTf)₃ | Often milder conditions, can be performed at room temperature. organic-chemistry.orgorganic-chemistry.org |

| Solid Acid | Montmorillonite K10, Graphene Oxide | Heterogeneous catalysis, allowing for easier catalyst removal and recycling. nih.govresearchgate.net |

Stereoselective Approaches to 1,3-Dioxolane Ring Synthesis

When the carbon atom at the 2-position of the piperidine ring is a stereocenter, the stereoselective formation of the 1,3-dioxolane ring becomes relevant. Stereoselectivity can be achieved through several approaches.

One method involves a three-component assembly where an alkene, a carboxylic acid, and a silyl (B83357) enol ether react in the presence of a hypervalent iodine reagent. This process proceeds through a stereospecifically generated 1,3-dioxolan-2-yl cation intermediate, which is then trapped to form the final product with high stereoselectivity. nih.gov

Another approach is the asymmetric 1,3-dipolar cycloaddition between acyclic carbonyl ylides and aldehydes, catalyzed by a chiral binaphthyldiimine-Ni(II) complex. This can produce cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org The synthesis of enantiomerically pure 1,3-dioxolanes can also be achieved by using enantiopure diols as starting materials, where the existing chirality directs the formation of the new stereocenters. nih.gov

Carbon-Carbon Bond Formation between the Piperidine and Dioxolane Moieties

The direct formation of a carbon-carbon bond between the piperidine and dioxolane rings presents a significant synthetic challenge due to the nature of the functional groups involved.

The creation of the bond between the C-2 position of the piperidine and the carbon of the dioxolane precursor typically relies on nucleophilic addition or substitution reactions rather than direct coupling of the two intact heterocyclic systems. Methodological challenges arise from the need for specific activation of the coupling partners. Transition metal-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation, are not directly applicable for joining these two saturated heterocyclic fragments without prior functionalization. illinois.edumdpi.com

A common strategy involves the reaction of a piperidine-derived nucleophile with an electrophilic precursor of the dioxolane, or vice-versa. For instance, the Grignard reagent derived from 2-chloropiperidine (B189289) could, in principle, react with a suitable dioxolane-containing electrophile. However, the stability of such organometallic piperidine species can be problematic. A more feasible approach involves the reaction of an N-methylpiperidine-2-lithium species with a suitable electrophile.

| Coupling Strategy | Reactants | Potential Challenges |

| Nucleophilic addition | 1-Methylpiperidine-2-carbaldehyde + Grignard reagent | Control of stereochemistry |

| Nucleophilic substitution | 2-(Bromomethyl)-1-methylpiperidine + Dioxolane-derived nucleophile | Stability of reactants |

| Organometallic coupling | 2-Lithio-1-methylpiperidine + Dioxolane-containing electrophile | Regioselectivity, stability of the organolithium species |

Functional group interconversions are crucial for preparing the necessary precursors for the key bond-forming step. ub.eduvanderbilt.eduorganic-chemistry.orgimperial.ac.uk A primary alcohol can be converted to a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. ub.eduvanderbilt.edu For example, the reduction of a 1-methylpiperidine-2-carboxylic acid to the corresponding alcohol, followed by tosylation, would provide an electrophilic piperidine fragment.

Similarly, the dioxolane moiety can be introduced by protecting a formyl group. The conversion of a precursor molecule containing an aldehyde at the desired position with ethylene glycol in the presence of an acid catalyst is a standard method for forming the 1,3-dioxolane ring. researchgate.net

| Starting Material Functional Group | Target Functional Group | Reagents | Purpose in Synthesis |

| Carboxylic Acid | Primary Alcohol | LiAlH₄ or BH₃·THF | Preparation for conversion to a leaving group |

| Primary Alcohol | Tosylate | TsCl, pyridine (B92270) | Activation for nucleophilic substitution |

| Primary Alcohol | Alkyl Halide | PBr₃ or SOCl₂ | Activation for nucleophilic substitution |

| Aldehyde | Dioxolane | Ethylene glycol, p-TsOH | Protection of the aldehyde and formation of the dioxolane ring |

Advanced Synthetic Approaches and Catalytic Strategies

Modern synthetic chemistry offers a range of catalytic methods that can be applied to the synthesis of complex molecules like this compound.

While direct coupling is challenging, metal-catalyzed reactions can be employed in the synthesis of precursors. For instance, palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling could be used to construct a larger scaffold which is then modified to form the target molecule. mdpi.com Ring-closing metathesis, catalyzed by ruthenium-based catalysts, is another powerful tool for the formation of the piperidine ring from a suitable diene precursor. mdpi.com

| Catalytic Reaction | Catalyst | Application in Synthesis |

| Suzuki Coupling | Pd(PPh₃)₄ | Formation of a C-C bond in a precursor molecule |

| Heck Reaction | Pd(OAc)₂ | Arylation or vinylation of a piperidine precursor |

| Ring-Closing Metathesis | Grubbs' Catalyst | Formation of the piperidine ring from an acyclic diene |

The C-2 position of the piperidine ring in this compound is a stereocenter. Asymmetric synthesis of this compound can be achieved through various strategies. One approach is the use of chiral auxiliaries attached to the piperidine nitrogen, which can direct the stereochemical outcome of subsequent reactions. researchgate.net Another powerful method is the use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, to control the enantioselectivity of key bond-forming reactions. whiterose.ac.ukorganic-chemistry.org Chiral induction can also be achieved by using enantiomerically pure starting materials derived from the chiral pool. uni-muenchen.de

| Asymmetric Strategy | Description | Example |

| Chiral Auxiliary | A removable chiral group that directs stereoselective transformations. | Use of a chiral amine auxiliary on the piperidine nitrogen. researchgate.net |

| Chiral Catalysis | A chiral catalyst that promotes the formation of one enantiomer over the other. | Asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor using a chiral rhodium catalyst. |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials from natural sources. | Synthesis starting from a chiral amino acid. |

Chemical Reactivity and Transformations of the this compound Scaffold

The reactivity of this compound is governed by the chemical properties of the N-methylpiperidine and the dioxolane acetal. The tertiary amine of the piperidine is basic and nucleophilic. It can be protonated by acids to form a piperidinium (B107235) salt and can react with electrophiles such as alkyl halides.

The dioxolane group is an acetal, which is stable to basic and nucleophilic conditions but is labile in the presence of acid. Acid-catalyzed hydrolysis of the dioxolane will regenerate the corresponding aldehyde. This deprotection is a key transformation, allowing for further functionalization of the molecule at this position.

| Reaction Type | Reagents | Product | Notes |

| N-Alkylation | CH₃I | Quaternary ammonium salt | The piperidine nitrogen acts as a nucleophile. |

| Acetal Hydrolysis | H₃O⁺ | 1-Methylpiperidine-2-carbaldehyde | Deprotection of the aldehyde functional group. |

| Oxidation of the piperidine ring | Oxidizing agents (e.g., KMnO₄) | Various oxidation products | Can lead to ring opening or formation of N-oxides. |

Hydrolytic Stability and Deacetalization Reactions of the Dioxolane Moiety

The 1,3-dioxolane ring serves as a protective group for a carbonyl functional group, specifically an aldehyde in this instance (1-methyl-2-piperidinecarboxaldehyde). The stability of this acetal is pH-dependent, being relatively stable under neutral and basic conditions but susceptible to hydrolysis under acidic conditions.

The acid-catalyzed hydrolysis of 2-substituted-1,3-dioxolanes proceeds via a generally accepted mechanism involving protonation of one of the dioxolane oxygen atoms, followed by rate-determining ring cleavage to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the parent aldehyde and ethylene glycol. The rate of this hydrolysis is influenced by the electronic and steric nature of the substituent at the 2-position of the dioxolane ring.

The reaction kinetics of the hydrolysis of various 2-alkyl-1,3-dioxolanes have been studied, revealing that the stability of the acetal is influenced by steric factors. Generally, increased steric bulk around the acetal carbon can affect the rate of hydrolysis.

Deacetalization, or the cleavage of the dioxolane ring, is a critical transformation for unmasking the latent aldehyde functionality. This reaction is typically achieved by treatment with an aqueous acid, such as hydrochloric acid or sulfuric acid. The reaction conditions can be tuned to control the rate of deprotection. For instance, the use of a biphasic system or the addition of a co-solvent can facilitate the reaction.

| Condition | Reagent | Outcome |

| Acidic Hydrolysis | Aqueous HCl or H₂SO₄ | Cleavage of the dioxolane ring to yield 1-methyl-2-piperidinecarboxaldehyde and ethylene glycol. |

| Transacetalization | Acetone, acid catalyst | Conversion to the corresponding dimethyl acetal. |

Reactions Involving the Piperidine Nitrogen and Ring System

The tertiary amine of the 1-methylpiperidine (B42303) moiety is a key site for chemical modification. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic.

N-Oxidation: The piperidine nitrogen can be readily oxidized to form the corresponding N-oxide. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The stereoselectivity of N-oxidation can be influenced by the choice of oxidant and the steric environment around the nitrogen atom. For N-methylpiperidine, oxidation with m-CPBA typically shows a high preference for axial attack, leading to the major diastereomer of the N-oxide.

N-Quaternization: The nucleophilic nitrogen can react with alkyl halides to form quaternary ammonium salts. For instance, reaction with methyl iodide would yield 2-(1,3-Dioxolan-2-yl)-1,1-dimethylpiperidinium iodide. The stereochemical outcome of quaternization is dependent on the steric bulk of both the N-substituent and the incoming alkylating agent. Studies on the quaternization of N-methylpiperidines have shown that the direction of attack (axial vs. equatorial) is influenced by these steric factors.

C-H Functionalization: The piperidine ring itself can undergo C-H functionalization reactions, allowing for the introduction of substituents at various positions. Modern synthetic methods, such as those employing transition metal catalysis, enable the direct activation of C-H bonds. For N-substituted piperidines, functionalization can often be directed to the positions alpha to the nitrogen atom.

| Reaction Type | Reagent/Catalyst | Product Type |

| N-Oxidation | m-CPBA or H₂O₂ | N-oxide |

| N-Quaternization | Alkyl halide (e.g., CH₃I) | Quaternary ammonium salt |

| C-H Functionalization | Transition metal catalyst | Substituted piperidine ring |

Derivatization at Peripheral Positions for Structure-Activity Relationship Studies

To explore the structure-activity relationships of this compound, derivatization at various positions is essential. This allows for the systematic evaluation of how different structural modifications impact biological activity.

Modification of the Piperidine Ring: Introduction of substituents on the piperidine ring can significantly influence the molecule's conformational preferences and its interactions with biological targets. Functionalization at the C3, C4, and C5 positions can be achieved through various synthetic strategies, including the use of substituted piperidine precursors or through direct C-H functionalization of the pre-formed ring system. For example, lithiation of N-Boc protected piperidines followed by reaction with electrophiles is a common strategy to introduce substituents at specific positions.

Modification of the N-Methyl Group: While the parent compound is N-methylated, replacement of the methyl group with other alkyl or functionalized chains can probe the importance of this substituent. This can be achieved by starting with 2-(1,3-dioxolan-2-yl)piperidine and performing N-alkylation with various alkyl halides or other electrophiles.

Modification following Deacetalization: The aldehyde functionality, unmasked by deacetalization, provides a versatile handle for a wide range of derivatizations. For example, it can undergo:

Reductive amination: to introduce a variety of amine-containing side chains.

Wittig reaction: to form alkenes with diverse substituents.

Aldol (B89426) condensation: to create carbon-carbon bonds and introduce more complex side chains.

Oxidation: to form the corresponding carboxylic acid, which can then be converted to amides or esters.

These derivatization strategies allow for the generation of a library of analogues with systematic variations in their structure, which is fundamental for elucidating the key structural features required for a desired biological activity.

| Position of Derivatization | Synthetic Strategy | Potential Functional Groups |

| Piperidine Ring (C3, C4, C5) | Use of substituted precursors, C-H functionalization | Alkyl, aryl, hydroxyl, amino |

| Piperidine Nitrogen | N-dealkylation followed by N-alkylation | Various alkyl and functionalized chains |

| C2-substituent (post-deacetalization) | Reductive amination, Wittig reaction, oxidation, etc. | Amines, alkenes, carboxylic acid derivatives |

Stereochemical Aspects and Conformational Analysis of 2 1,3 Dioxolan 2 Yl 1 Methylpiperidine

Isomerism in 2-(1,3-Dioxolan-2-yl)-1-methylpiperidine: Enantiomers and Diastereomers

The presence of chiral centers within the this compound molecule is the basis for its stereoisomerism. The carbon atom at the 2-position of the piperidine (B6355638) ring, to which the dioxolane substituent is attached, is a primary chiral center. Additionally, depending on the substitution pattern of the dioxolane ring itself, further chiral centers may be present.

The existence of these stereocenters means that the compound can exist as enantiomers, which are non-superimposable mirror images of each other. Furthermore, when multiple chiral centers are present, diastereomers can also be formed. Diastereomers are stereoisomers that are not mirror images of one another and possess distinct physical and chemical properties. The specific number of possible stereoisomers is determined by the number of chiral centers, following the 2^n rule, where 'n' is the number of stereocenters.

Determination of Absolute and Relative Configurations at Chiral Centers

Elucidating the precise spatial arrangement of atoms at each chiral center is crucial for a complete stereochemical description. The absolute configuration, which describes the definitive three-dimensional arrangement, can be determined using techniques such as X-ray crystallography. This method provides an unambiguous assignment of the R or S configuration to each stereocenter.

The relative configuration, which describes the stereochemical relationship between two or more chiral centers within the same molecule, can often be established using Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing coupling constants and nuclear Overhauser effects (NOEs), the relative orientations of substituents on the stereogenic centers can be deduced.

Conformational Preferences and Dynamics of the Piperidine Ring

The six-membered piperidine ring is not planar and adopts various non-planar conformations to alleviate ring strain.

Similar to cyclohexane, the most stable conformation of the piperidine ring is the chair form. ias.ac.in In this conformation, the substituents can occupy either axial or equatorial positions. The chair conformation can undergo a ring-flipping process, interconverting between two chair forms, which results in the exchange of axial and equatorial positions.

Less stable than the chair are the boat and twist-boat conformations. ias.ac.innih.gov These higher-energy conformations are typically considered as transition states in the interconversion between chair forms. However, in certain substituted piperidines, steric interactions may favor the adoption of a twist-boat conformation. nih.gov

Conformational Analysis of the 1,3-Dioxolane (B20135) Ring System

The five-membered 1,3-dioxolane ring is also non-planar and exhibits conformational flexibility. datapdf.com

The two principal conformations of the 1,3-dioxolane ring are the envelope (or half-chair) and the twist conformations. datapdf.com In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, no four atoms are coplanar. These conformations can interconvert with a relatively low energy barrier, making the 1,3-dioxolane ring a highly flexible system. datapdf.com The specific conformational preference can be influenced by the nature and position of substituents on the ring.

Steric and Electronic Factors Influencing Dioxolane Conformation

The conformation of the 1,3-dioxolane ring in this compound is primarily governed by a delicate balance of steric and electronic effects. The five-membered dioxolane ring is not planar and typically adopts an envelope or a twist (half-chair) conformation to alleviate torsional strain. The substituents on the ring play a crucial role in determining the preferred conformation.

In the case of 2-substituted 1,3-dioxolanes, the substituent at the C2 position can adopt either a pseudo-axial or a pseudo-equatorial orientation. The relative stability of these conformers is influenced by several factors:

Steric Hindrance: A bulky substituent at the C2 position will generally prefer the pseudo-equatorial orientation to minimize steric interactions with the protons on the C4 and C5 atoms of the dioxolane ring. The piperidine ring attached at the C2 position of the dioxolane in the target molecule is a sterically demanding group, which would strongly favor a pseudo-equatorial placement.

Gauche Interactions: The arrangement of substituents on the dioxolane ring can lead to gauche interactions, which are generally destabilizing. The molecule will adopt a conformation that minimizes these unfavorable interactions.

The conformational state of the dioxolane ring is not static but is in a dynamic equilibrium between various low-energy conformations. The energy barrier for interconversion between these forms is typically low.

Impact of Stereochemistry on Reaction Pathways and Selectivity

The stereochemistry of this compound is a critical determinant in its chemical reactivity, influencing the pathways of reactions and the stereochemical outcome of the products. The piperidine ring, which exists in a chiral environment, can direct the approach of reagents, leading to diastereoselective transformations.

The 1-methylpiperidine (B42303) moiety of the molecule adopts a chair conformation, which is the most stable arrangement for a six-membered saturated ring. The methyl group on the nitrogen atom strongly prefers an equatorial position to avoid steric clashes with the axial hydrogens on the ring. The key stereochemical consideration is the orientation of the 2-(1,3-dioxolan-2-yl) substituent, which can be either axial or equatorial.

The conformational preference of the 2-substituent has a profound impact on the reactivity of the piperidine ring:

Axial vs. Equatorial Substituent: The steric hindrance presented by the 2-substituent will differ significantly between the axial and equatorial positions. An equatorially positioned dioxolane group will present less steric hindrance to the approach of a reagent to the piperidine ring compared to a more sterically encumbered axial orientation. This can influence the rate and outcome of reactions at other positions on the piperidine ring.

Stereoelectronic Control: The orientation of the C-C bond connecting the two rings can influence the stereoelectronic environment of the piperidine ring. For instance, in reactions involving deprotonation at the C2 or C6 positions of the piperidine ring, the conformation of the existing C2-substituent can direct the stereoselectivity of the subsequent alkylation or other functionalization. Studies on related 2-substituted piperidines have shown that the stereochemical outcome of such reactions is highly dependent on the conformation of the starting material.

Diastereoselective Reactions: In reactions where new stereocenters are formed, the existing stereochemistry of the molecule can lead to the preferential formation of one diastereomer over another. For example, reduction of a carbonyl group that might be introduced onto the piperidine ring would likely proceed with a degree of diastereoselectivity, dictated by the steric environment created by the 2-(1,3-dioxolan-2-yl) group.

The following table summarizes the expected influence of the stereochemistry on different types of reactions:

| Reaction Type | Influence of Stereochemistry | Expected Outcome |

| Nucleophilic addition to the piperidine ring | The approach of the nucleophile will be directed by the steric bulk of the 2-substituent. | Preferential attack from the less hindered face. |

| Deprotonation and alkylation at C6 | The conformation of the 2-substituent will influence the stereochemistry of the lithiated intermediate. | Diastereoselective formation of the new C-C bond. |

| Reactions at the dioxolane ring | The piperidine ring can act as a chiral auxiliary, directing reactions on the dioxolane ring. | Potential for asymmetric induction. |

Role of Stereochemistry in Modulating Biological Recognition and Activity

The three-dimensional structure of a molecule is paramount for its interaction with biological macromolecules such as enzymes and receptors. The stereochemistry of this compound is therefore expected to be a critical factor in determining its biological recognition and activity. Different stereoisomers of a chiral molecule can exhibit significantly different pharmacological profiles, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even produce adverse effects.

The piperidine nucleus is a common scaffold in many biologically active compounds, including a wide range of alkaloids and synthetic pharmaceuticals. The orientation of substituents on the piperidine ring is known to be crucial for binding to their biological targets.

Key aspects of how stereochemistry can modulate the biological activity of this compound include:

Receptor Binding: The specific spatial arrangement of the dioxolane and methyl groups on the piperidine ring will determine the molecule's ability to fit into the binding pocket of a receptor. A precise match between the ligand's stereochemistry and the receptor's topology is often required for high-affinity binding. The different enantiomers and diastereomers of this compound will present different pharmacophoric features to a receptor, leading to variations in binding affinity and efficacy.

Enzyme Inhibition: If the molecule acts as an enzyme inhibitor, its stereochemistry will dictate how it interacts with the enzyme's active site. The precise orientation of the functional groups is essential for effective inhibition.

Metabolic Stability: The stereochemistry of a drug can influence its metabolic fate. Enzymes involved in drug metabolism, such as the cytochrome P450 family, are often stereoselective, meaning they may metabolize one stereoisomer more rapidly than another. This can lead to differences in the pharmacokinetic profiles of the stereoisomers, including their duration of action and potential for drug-drug interactions.

The following table outlines the potential differences in biological activity between stereoisomers:

| Stereoisomer | Potential Biological Activity | Rationale |

| (R)-enantiomer | May exhibit high affinity for a specific receptor. | The spatial arrangement of functional groups perfectly complements the receptor's binding site. |

| (S)-enantiomer | May have lower affinity or bind to a different receptor. | The mirror-image arrangement of functional groups does not fit as well in the target receptor. |

| Diastereomers | Can have distinct pharmacological profiles. | The relative orientation of the substituents creates different three-dimensional shapes, leading to different biological interactions. |

Pharmacological and Biological Investigation of 2 1,3 Dioxolan 2 Yl 1 Methylpiperidine and Its Chemical Derivatives

Receptor Binding and Modulation Studies

The structural scaffold of 2-(1,3-Dioxolan-2-yl)-1-methylpiperidine, featuring a piperidine (B6355638) ring and a dioxolane group, is a recurring motif in the design of various receptor ligands. Research into its derivatives has revealed interactions with several key receptor families.

Muscarinic Acetylcholine (B1216132) Receptor Interactions and Subtype Selectivity (M1, M2, M3)

No direct binding or functional data for this compound at muscarinic acetylcholine receptors (M1, M2, M3) is readily available. However, studies on analogous structures containing the piperidine or dioxolane moieties have demonstrated significant muscarinic receptor activity. For instance, various piperidine derivatives have been synthesized and evaluated for their inhibitory activities on muscarinic receptors. Some of these derivatives, such as certain tropinyl and piperidinyl esters, have shown potent antimuscarinic properties with varying selectivity for M2 and M3 receptor subtypes.

The design of selective M2 muscarinic receptor antagonists has been a focus of research, with piperidinyl piperidine analogues showing promise. These compounds have demonstrated the ability to enhance brain acetylcholine release, indicating their potential in modulating cholinergic pathways.

Table 1: Muscarinic Receptor Activity of Selected Piperidine Derivatives

| Compound Class | Receptor Subtype(s) | Activity |

| Tropinyl and Piperidinyl Esters | M2, M3 | Antagonist |

| Piperidinyl Piperidine Analogues | M2 (selective) | Antagonist |

Note: This table represents general findings for classes of piperidine derivatives and not specific data for this compound.

Histamine (B1213489) Receptor Ligand Development and Characterization (e.g., H3, H4)

There is no specific information available regarding the interaction of this compound with histamine receptors. However, the piperidine scaffold is a common feature in the development of histamine H3 and H4 receptor ligands. Dual-acting ligands targeting both H3 and sigma-1 receptors have been developed from piperidine-based structures for potential use in pain management. nih.gov These compounds often feature a piperidine core linked to various aromatic systems.

Furthermore, novel compounds incorporating a piperidine moiety have been patented as histamine H3 receptor ligands for the potential treatment of cognitive and sleep disorders. google.com The development of H4 receptor antagonists containing a piperazine (B1678402) ring, which is structurally related to piperidine, has also been explored for the treatment of inflammatory conditions like colitis. nih.gov

Enzyme Inhibition Profiling and Mechanistic Insights

The inhibitory potential of piperidine and dioxolane derivatives extends to various enzymes, highlighting the versatility of these chemical structures in drug design.

Lipoxygenase Enzyme Inhibition Studies

There is no available data on the lipoxygenase inhibitory activity of this compound. However, piperidine alkaloids isolated from natural sources, such as Senna spectabilis, have been shown to possess moderate inhibitory properties against lipoperoxidation and cyclooxygenase enzymes. nih.gov These natural products demonstrated moderate antioxidant activities and some inhibition of COX-1. nih.gov

Synthetic piperidine derivatives have also been explored as lipoxygenase inhibitors. For instance, piperine (B192125), an alkaloid containing a piperidine ring, and its derivatives have been studied for their inhibitory effects on lipoxygenase, with some derivatives showing better inhibitory potential than piperine itself. nih.gov

HIV Reverse Transcriptase Inhibition

The piperidine moiety is a key structural element in a number of non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. A variety of piperidine-substituted derivatives have been synthesized and shown to exhibit potent anti-HIV activity.

One series of piperidine-linked pyridine (B92270) analogues demonstrated significant efficacy against wild-type HIV-1, with some compounds showing greater antiviral activity than established drugs like nevirapine (B1678648) and efavirenz. nih.gov Another novel series of piperidine-substituted triazine derivatives also displayed promising activity against wild-type HIV-1 and some drug-resistant strains. nih.gov

Furthermore, ψ-(2-aryl-1,3-dioxolan-2-yl) alkyl derivatives of purines have been synthesized and identified as novel non-competitive inhibitors of HIV reverse transcriptase, indicating that the dioxolane group can also contribute to this activity. nih.gov

Table 3: Anti-HIV-1 Reverse Transcriptase Activity of Selected Piperidine Derivatives

| Compound Series | Target | Example EC50 (Wild-Type HIV-1) |

| Piperidine-linked Pyridine Analogues | HIV-1 Reverse Transcriptase | 5.1 nM |

| Piperidine-substituted Triazine Derivatives | HIV-1 Reverse Transcriptase | Low nanomolar range |

Note: This table highlights the activity of piperidine derivatives as HIV-1 reverse transcriptase inhibitors and does not represent data for the specific subject compound.

Glycosidase Enzyme Inhibition and Potential Therapeutic Implications

There is currently no publicly available scientific literature detailing the investigation of this compound or its derivatives as inhibitors of glycosidase enzymes. While piperidine alkaloids, in general, are known to exhibit glycosidase inhibitory activity, no studies have specifically assessed the efficacy of this particular compound. Therefore, its potential therapeutic implications in conditions related to glycosidase activity, such as diabetes or lysosomal storage disorders, remain unknown.

Anti-infective and Antiparasitic Efficacy in Preclinical Models

Comprehensive searches of scientific databases did not yield any preclinical studies on the anti-infective or antiparasitic properties of this compound or its derivatives.

Antiplasmodial Activity against Malaria Parasites (e.g., Plasmodium falciparum)

No research has been published on the in vitro or in vivo antiplasmodial activity of this compound against Plasmodium falciparum or any other malaria parasite.

Antituberculosis Activity

There are no available data from preclinical models to support any antituberculosis activity for this compound.

Investigation of Molecular Mechanisms of Action and Cellular Target Engagement

Due to the absence of studies on the biological activity of this compound, there is consequently no information regarding its molecular mechanisms of action or cellular targets.

Interactions with Key Cellular Proteins and Pathways (e.g., Tubulin binding)

No research has been conducted to investigate the interaction of this compound with key cellular proteins or pathways, including its potential to bind to tubulin. While some piperidine-containing compounds have been identified as tubulin inhibitors, this specific molecule has not been studied in this context.

Biochemical Effects and Modulation of Physiological Processes

Detailed investigations into the specific biochemical effects and the modulation of physiological processes by this compound are not extensively documented in publicly available scientific literature. The piperidine and 1,3-dioxolane (B20135) moieties are found in numerous biologically active compounds, suggesting that this scaffold has the potential to interact with various biological targets. Piperidine derivatives, for instance, are known to exhibit a wide range of pharmacological activities, including but not limited to, effects on the central nervous system, cardiovascular system, and as antimicrobial agents. mdpi.comnih.gov Similarly, the 1,3-dioxolane ring is a feature in several compounds with demonstrated antibacterial and antifungal properties. nih.govresearchgate.net

General Utility of the this compound Scaffold as a Building Block for Biologically Active Molecules

The this compound scaffold represents a versatile building block for the synthesis of more complex and potentially biologically active molecules. The constituent parts of the scaffold, the N-methylpiperidine ring and the 1,3-dioxolane group, offer several points for chemical modification, allowing for the generation of diverse chemical libraries for drug discovery screening.

The piperidine ring is a prevalent structural motif in many pharmaceuticals due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability. mdpi.comnih.gov The nitrogen atom of the piperidine ring can be readily functionalized, and the ring itself can be substituted at various positions to modulate biological activity and selectivity.

The 1,3-dioxolane group in the scaffold serves as a protected aldehyde or ketone. This functional group can be deprotected under specific chemical conditions to reveal a reactive carbonyl group, which can then be used for a variety of chemical transformations. This latent reactivity makes the this compound scaffold a useful intermediate in multi-step syntheses of complex target molecules. For example, the aldehyde functionality could be used in reactions such as reductive amination, Wittig reactions, or aldol (B89426) condensations to build larger molecular architectures.

The combination of the piperidine and dioxolane moieties in a single scaffold provides a unique three-dimensional structure that can be explored for its potential to interact with biological macromolecules. The development of synthetic routes to derivatives of this scaffold could lead to the discovery of novel compounds with therapeutic potential across various disease areas. The utility of this scaffold is therefore significant for medicinal chemists engaged in the design and synthesis of new chemical entities.

Advanced Analytical and Computational Methodologies in the Research of 2 1,3 Dioxolan 2 Yl 1 Methylpiperidine

Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopic analysis is fundamental to the unambiguous identification and structural elucidation of 2-(1,3-Dioxolan-2-yl)-1-methylpiperidine. A multi-technique approach, integrating various spectroscopic methods, provides complementary information to build a complete molecular picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D NMR Experiments (COSY, HSQC, HMBC, NOESY/ROESY)

NMR spectroscopy is the most powerful tool for determining the molecular structure of this compound in solution. One-dimensional (1D) and two-dimensional (2D) experiments provide a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons and their immediate electronic environment. The signals for the piperidine (B6355638) ring protons typically appear as complex multiplets due to spin-spin coupling. The N-methyl group gives rise to a characteristic singlet, while the dioxolane protons also produce distinct signals.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the carbon's hybridization and bonding environment. For instance, the carbon atom C2 of the piperidine ring, being bonded to both a nitrogen and the dioxolane group, would appear at a characteristic downfield shift.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| N-CH₃ | ~2.30 | s | ~42.5 |

| Piperidine-C2 | ~2.85 | m | ~65.0 |

| Piperidine-C3 | ~1.60-1.75 | m | ~26.0 |

| Piperidine-C4 | ~1.45-1.55 | m | ~24.5 |

| Piperidine-C5 | ~1.50-1.60 | m | ~25.5 |

| Piperidine-C6 | ~2.20 (eq), ~2.70 (ax) | m | ~56.8 |

| Dioxolane-C2' (CH) | ~4.85 | d | ~103.0 |

| Dioxolane-C4'/C5' (OCH₂) | ~3.85-4.00 | m | ~65.0 |

2D NMR Experiments: 2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between adjacent protons within the piperidine ring (e.g., H2-H3, H3-H4, etc.), helping to trace the entire spin system of the ring. A key correlation would also be observed between the C2 proton of the piperidine ring and the C2' proton of the dioxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. youtube.com It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~2.30 ppm would show a cross-peak with the carbon signal at ~42.5 ppm, confirming the assignment of the N-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, which is essential for connecting different fragments of the molecule. sdsu.eduyoutube.com Key HMBC correlations would include the N-methyl protons to the piperidine C2 and C6 carbons, and the dioxolane C2' proton to the piperidine C2 carbon.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, providing information about the molecule's stereochemistry and conformation. For this compound, NOESY/ROESY could determine the relative orientation of the dioxolane substituent on the piperidine ring (axial vs. equatorial) by observing spatial correlations between the C2 proton and other protons on the piperidine ring.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): HRMS precisely measures the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₉H₁₇NO₂), the expected exact mass of the protonated molecule [M+H]⁺ is 172.1332. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition. amazonaws.com

Fragmentation Pathway Analysis: Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion fragments in a predictable manner. The analysis of these fragments helps to confirm the structure. Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: The bond adjacent to the nitrogen atom is a common point of cleavage in piperidine derivatives. libretexts.org Loss of the dioxolane-substituted side chain at C2 would lead to a stable iminium ion.

Piperidine Ring Cleavage: Fragmentation of the piperidine ring itself can occur, leading to various smaller charged fragments.

Dioxolane Ring Fragmentation: The dioxolane ring can undergo cleavage, for instance, by losing ethylene (B1197577) oxide.

| m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 171 | [C₉H₁₇NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 98 | [C₆H₁₂N]⁺ | α-cleavage, loss of C₃H₅O₂˙ (dioxolanyl radical) |

| 84 | [C₅H₁₀N]⁺ | Fragmentation of the piperidine ring |

| 73 | [C₃H₅O₂]⁺ | Dioxolanyl cation |

| 58 | [C₃H₈N]⁺ | Iminium ion from ring cleavage |

Infrared (IR) Spectroscopy for Identification of Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. For this compound, the IR spectrum would be characterized by the presence of C-H, C-N, and C-O bonds and the notable absence of other functional groups like hydroxyl (-OH) or carbonyl (C=O).

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2950-2800 | C-H Stretch | Alkyl (Piperidine, Dioxolane, N-CH₃) |

| 2780 | C-H Stretch (Bohlmann band) | Characteristic of α-protons anti-periplanar to N lone pair |

| 1250-1000 | C-N Stretch | Tertiary Amine |

| 1150-1050 | C-O Stretch | Acetal (B89532) (Dioxolane) |

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

When a single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. mdpi.com

For this compound, a crystal structure would unambiguously confirm the connectivity of the atoms. Furthermore, it would reveal the solid-state conformation, including:

The conformation of the piperidine ring (e.g., chair, boat, or twist-boat). A chair conformation is most likely.

The orientation of the N-methyl group (axial or equatorial).

The orientation of the 2-(1,3-dioxolan-2-yl) group (axial or equatorial).

The conformation of the dioxolane ring (e.g., envelope or twist).

Chromatographic Methods for Purity Assessment and Enantiomeric/Diastereomeric Separation

Chromatographic techniques are essential for separating the target compound from impurities and for resolving stereoisomers.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Resolution and Quantification

HPLC is a primary tool for assessing the purity of this compound. A reversed-phase HPLC method, typically using a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution, can effectively separate the compound from starting materials, by-products, or degradation products. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

The presence of a stereocenter at the C2 position of the piperidine ring means that the compound exists as a pair of enantiomers. Chiral HPLC is the most common and effective method for separating and quantifying these enantiomers. nih.govphenomenex.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Common CSPs that could be employed for this separation include those based on:

Polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support).

Protein-based phases.

Cyclodextrin-based phases.

The development of a chiral HPLC method would allow for the determination of the enantiomeric excess (ee) or enantiomeric ratio of a given sample, which is critical in many applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. In the context of this compound, GC-MS is instrumental in purity assessments, identification of synthesis byproducts, or analysis of degradation products. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. Subsequently, the mass spectrometer fragments the eluted components into ions, creating a unique mass spectrum that serves as a molecular fingerprint. nih.govnih.govmdpi.com

The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 171.24 g/mol ) would be expected to exhibit a characteristic fragmentation pattern. While a specific experimental spectrum for this exact compound is not publicly available, a predictive analysis can be made based on the known fragmentation pathways of N-methylpiperidine and 2-substituted-1,3-dioxolane structures.

The molecular ion peak ([M]⁺) at m/z 171 may be observed, although it could be weak or absent depending on its stability under EI conditions. The fragmentation is likely initiated by the ionization of the nitrogen atom, which is a high-energy site. Key fragmentation pathways would include:

Alpha-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for N-alkyl piperidines. This would lead to the loss of the dioxolanyl group, resulting in a stable iminium ion.

Piperidine Ring Fragmentation: The piperidine ring can undergo cleavage, leading to characteristic ions. A common fragmentation involves the loss of an ethyl group or other ring fragments.

Dioxolane Ring Fragmentation: The 1,3-dioxolane (B20135) ring can also fragment. Cleavage often results in the loss of ethylene oxide (C₂H₄O) or related fragments.

A table of predicted major fragment ions for this compound is presented below.

Interactive Data Table: Predicted GC-MS Fragment Ions

| m/z (mass-to-charge ratio) | Proposed Ion Structure | Fragmentation Pathway Description |

| 171 | [C₉H₁₇NO₂]⁺ | Molecular Ion (M⁺) |

| 170 | [M-H]⁺ | Loss of a hydrogen radical, often from the carbon alpha to the nitrogen. |

| 114 | [C₆H₁₂NO]⁺ | Cleavage of the bond between the piperidine ring and the dioxolane group, followed by rearrangement. |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage with loss of the entire C₄H₅O₂ side chain, forming the N-methyl-Δ¹-piperidinium ion. This is often a base peak. |

| 84 | [C₅H₁₀N]⁺ | Loss of a methyl group from the m/z 98 ion or fragmentation of the piperidine ring. |

| 73 | [C₃H₅O₂]⁺ | The 1,3-dioxolan-2-yl cation, resulting from cleavage of the bond connecting the two rings. |

| 57 | [C₄H₉]⁺ or [C₃H₅N]⁺ | Further fragmentation of the piperidine ring. |

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling provide invaluable insights into the behavior of molecules at an atomic level, complementing experimental data. mdpi.com These techniques are widely applied to predict the properties and interactions of heterocyclic compounds like this compound.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. unimib.itnih.gov By solving the Kohn-Sham equations, DFT can accurately predict various molecular properties. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate key characteristics. rsc.orgmdpi.com

Optimized Molecular Geometry: DFT can determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This is crucial for understanding the preferred conformation of the piperidine ring (e.g., chair) and the orientation (axial vs. equatorial) of the dioxolane substituent.

Electronic Properties: Calculation of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

Reactivity Descriptors: DFT can be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and highlight electrophilic and nucleophilic sites. Other descriptors, such as Fukui functions, provide quantitative predictions of local reactivity at different atomic sites within the molecule. nih.gov

Interactive Data Table: Parameters from DFT Calculations

| Parameter | Significance for this compound |

| Optimized Geometry | Predicts the most stable 3D structure, including the chair conformation of the piperidine ring and substituent position. |

| HOMO Energy | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |

| Molecular Electrostatic Potential | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction. |

| Dipole Moment | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Atomic Charges (e.g., Mulliken, NBO) | Estimates the charge distribution on individual atoms, offering insights into local polarity and reactivity. |

While DFT is powerful, it is computationally expensive for large systems or long timescales. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally efficient alternative for exploring the conformational landscape and dynamic behavior of molecules. mdpi.com

MM methods use classical force fields (like OPLS-AA) to calculate the potential energy of a molecule as a function of its atomic coordinates. nih.gov This allows for rapid energy minimization and conformational searching, identifying low-energy conformers of this compound, such as different chair and boat forms of the piperidine ring and the relative orientation of its substituents. acs.org

MD simulations extend this by solving Newton's equations of motion for the atoms over time, providing a trajectory of the molecule's dynamic behavior. researchgate.net An MD simulation in an explicit solvent (e.g., water) can reveal:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD) over time, the stability of the molecule's starting conformation can be assessed.

Solvent Interactions: The simulation can show how water molecules arrange around the compound and predict properties like the Solvent Accessible Surface Area (SASA).

Dynamic Flexibility: MD highlights the flexibility of different parts of the molecule, such as the rotation around the bond connecting the two heterocyclic rings.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a protein or receptor). imrpress.comresearchgate.net This method is central to structure-based drug design for predicting the binding mode and affinity of compounds like this compound to a potential biological target. physchemres.org

The docking process involves:

Preparation: Obtaining or modeling the 3D structures of the ligand and the target protein. The ligand's geometry is typically optimized using methods like DFT or MM.

Search Algorithm: A search algorithm explores various possible conformations and orientations of the ligand within the protein's binding site.

Scoring Function: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose, ranking them to identify the most likely binding mode. mui.ac.ir

Analysis of the top-ranked docked pose reveals specific molecular interactions that stabilize the ligand-protein complex.

Interactive Data Table: Potential Molecular Interactions in Docking Studies

| Interaction Type | Description |

| Hydrogen Bonds | Formed between a hydrogen atom donor and an acceptor (e.g., the nitrogen or oxygen atoms in the ligand with amino acid residues). |

| Hydrophobic Interactions | Occur between nonpolar groups, such as the aliphatic parts of the piperidine ring and nonpolar amino acid side chains (e.g., valine, leucine). |

| Van der Waals Forces | Weak, short-range electrostatic attractions between atoms. |

| Pi-Alkyl Interactions | Interactions between an aromatic ring in a protein residue (e.g., phenylalanine, tyrosine) and the alkyl groups of the piperidine ring. |

In silico tools can rapidly calculate a wide range of molecular descriptors from a compound's 2D structure. These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties and are used to build Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.com For this compound, key descriptors can be readily calculated.

Furthermore, computational models are widely used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial in evaluating the drug-likeness of a compound. nih.govscbdd.com Platforms like ADMETlab or SwissADME use large datasets of experimental results to build predictive models for new chemical entities.

Interactive Data Table: Predicted Physicochemical and ADMET Properties

| Property/Descriptor | Predicted Value/Interpretation for this compound |

| Physicochemical Descriptors | |

| Molecular Weight (MW) | 171.24 g/mol chemscene.com |

| LogP (Octanol-Water Partition Coeff.) | ~0.70 (Indicates good water solubility and moderate lipophilicity) chemscene.com |

| Topological Polar Surface Area (TPSA) | 21.7 Ų (Suggests good potential for cell membrane permeability and oral bioavailability) chemscene.comnih.gov |

| Hydrogen Bond Donors | 0 chemscene.com |

| Hydrogen Bond Acceptors | 3 (One nitrogen, two oxygens) chemscene.com |

| Rotatable Bonds | 1 chemscene.com |

| ADMET Predictions | |

| Caco-2 Permeability | Predicted to have good intestinal absorption. |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be BBB permeable due to its low molecular weight and moderate lipophilicity. mdpi.com |

| CYP450 Inhibition | Likely to be evaluated for inhibitory potential against key metabolic enzymes (e.g., CYP2D6, CYP3A4). |

| hERG Blockade | Prediction models would assess the risk of cardiotoxicity through hERG channel inhibition. |

| Oral Bioavailability | Predicted to be high based on physicochemical properties (e.g., TPSA, MW). |

Exploration of Derivatives and Analogs of 2 1,3 Dioxolan 2 Yl 1 Methylpiperidine for Enhanced Properties

Rational Design Principles for Novel Chemical Entities Based on the Scaffold

The rational design of novel drug candidates from the 2-(1,3-Dioxolan-2-yl)-1-methylpiperidine scaffold is guided by established medicinal chemistry principles. The inherent structural features of the molecule—the basicity of the piperidine (B6355638) nitrogen, the stereochemistry at the C2 position, and the potential for modification of the dioxolane ring—provide multiple avenues for structural diversification.

Key strategies in the rational design process include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying different parts of the molecule and assessing the impact on biological activity, researchers can build a comprehensive understanding of the pharmacophore. This involves introducing a variety of substituents on the piperidine ring and nitrogen, as well as altering the dioxolane moiety.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency, selectivity, or pharmacokinetic profiles. For instance, the dioxolane ring could be replaced with other acetals or ketals to modulate stability and lipophilicity.

Computational Modeling: In silico techniques such as molecular docking and pharmacophore modeling can predict the binding interactions of designed analogs with specific biological targets. This allows for the prioritization of compounds for synthesis, thereby saving time and resources.

A hypothetical design strategy could involve creating a library of analogs where substituents on the piperidine ring are varied to explore interactions with a target protein's binding pocket, while modifications to the N-methyl group could influence solubility and metabolic stability.

Synthesis and Comprehensive Characterization of Key Derivatives with Modified Structural Motifs

The synthesis of derivatives of this compound leverages well-established organic chemistry reactions. The parent compound itself can be synthesized from commercially available starting materials. Modifications can then be introduced at various stages of the synthesis.

General Synthetic Approaches:

N-Alkylation/Arylation: The nitrogen of the piperidine ring can be readily functionalized with a wide range of alkyl, aryl, or acyl groups through nucleophilic substitution or reductive amination reactions.

Piperidine Ring Substitution: Introduction of substituents at positions 3, 4, or 5 of the piperidine ring can be achieved through various synthetic routes, often starting from appropriately substituted pyridine (B92270) precursors followed by reduction.

Modification of the Dioxolane Ring: The dioxolane group, being a protecting group for an aldehyde, can be deprotected to reveal the aldehyde functionality. This aldehyde can then serve as a handle for a variety of transformations, such as Wittig reactions, aldol (B89426) condensations, or reductive aminations, to introduce diverse structural motifs.

Characterization:

A comprehensive characterization of the synthesized derivatives is crucial to confirm their structure and purity. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure and stereochemistry.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds.

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compounds.

A hypothetical synthetic scheme could involve the reaction of 1-methyl-2-piperidinecarboxaldehyde (obtained by deprotection of the parent compound) with various Grignard reagents to introduce diverse alkyl or aryl groups at the carbon bearing the aldehyde, followed by re-protection or further functionalization.

Comparative Biological Evaluation of Designed Analogs to Identify Lead Compounds

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The choice of biological assays depends on the therapeutic target of interest. The piperidine scaffold is a common feature in many biologically active compounds, including those targeting the central nervous system, ion channels, and various enzymes.

Screening Strategies:

In Vitro Assays: Initial screening is typically performed using in vitro assays to assess the potency and efficacy of the compounds against a specific target (e.g., enzyme inhibition, receptor binding).

Cell-Based Assays: Compounds that show promising activity in vitro are then tested in cell-based assays to evaluate their effects in a more biologically relevant context, such as measuring cell viability, apoptosis, or signaling pathway modulation.

Selectivity Profiling: It is important to assess the selectivity of the active compounds against a panel of related targets to identify potential off-target effects.

The data obtained from these evaluations are then used to establish a structure-activity relationship (SAR), which guides the next round of design and synthesis to optimize the lead compounds.

Table 1: Hypothetical Biological Data for a Series of this compound Derivatives This table presents illustrative data for fictional compounds to demonstrate the concept of comparative biological evaluation.

| Compound ID | R1-Substituent (on Piperidine Ring) | R2-Substituent (on Nitrogen) | Target X IC50 (µM) | Target Y IC50 (µM) |

| DMP-001 | H | -CH3 | > 100 | > 100 |

| DMP-002 | 4-Phenyl | -CH3 | 15.2 | 50.8 |

| DMP-003 | 4-Fluorophenyl | -CH3 | 8.5 | 25.1 |

| DMP-004 | 4-Phenyl | -CH2CH3 | 20.1 | 65.3 |

| DMP-005 | 3-Methyl | -CH3 | 45.6 | > 100 |

Development of Focused and Diverse Chemical Libraries for High-Throughput Screening

To efficiently explore the therapeutic potential of the this compound scaffold, the development of chemical libraries for high-throughput screening (HTS) is a powerful strategy. These libraries can be either focused or diverse.

Focused Libraries: These are designed to target a specific family of proteins (e.g., kinases, G-protein coupled receptors) by incorporating structural motifs known to interact with these targets. The design of focused libraries is often guided by existing SAR data or computational modeling.

Diverse Libraries: These aim to cover a broad chemical space by incorporating a wide variety of substituents and structural modifications. The goal is to identify novel hits for a range of biological targets.

The synthesis of these libraries often employs combinatorial chemistry techniques, which allow for the rapid generation of a large number of compounds.

Identification of Optimal Substituent Patterns for Desired Biological Activities and Selectivity Profiles

The culmination of the design, synthesis, and screening efforts is the identification of optimal substituent patterns that confer the desired biological activity and selectivity. By analyzing the SAR data from the screened libraries, medicinal chemists can identify key structural features that are crucial for potency and those that can be modified to improve other properties like solubility, metabolic stability, and selectivity.

For example, analysis of the hypothetical data in Table 1 might suggest that a 4-aryl substituent on the piperidine ring is beneficial for activity against Target X, with an electron-withdrawing group like fluorine enhancing potency. It might also indicate that extending the N-alkyl group is detrimental to activity. This information would then be used to design a new generation of analogs with potentially improved properties, bringing researchers one step closer to a novel therapeutic agent.

Future Directions and Emerging Research Avenues for 2 1,3 Dioxolan 2 Yl 1 Methylpiperidine

Development of More Efficient, Green, and Sustainable Synthetic Routes

The synthesis of substituted piperidines is a critical task in modern organic chemistry. nih.gov Future research will undoubtedly focus on developing greener and more sustainable methods to produce 2-(1,3-Dioxolan-2-yl)-1-methylpiperidine and its analogs. Traditional multi-step syntheses often involve harsh reagents, high temperatures, and significant solvent waste. The principles of green chemistry are pushing for the adoption of more environmentally benign alternatives. unibo.it

Key areas of development include:

Water-Mediated Synthesis: Utilizing water as a solvent is a primary goal of green chemistry. Researchers have developed water-mediated intramolecular cyclization reactions to create piperidinol derivatives, a process that could be adapted for this scaffold. nih.gov Another approach involves the use of biodegradable catalysts like thiamine (B1217682) hydrochloride (Vitamin B1) in water to facilitate multicomponent reactions for synthesizing related heterocyclic structures. academie-sciences.fr

Novel Catalysis: The development of advanced catalysts is crucial. For instance, heterogeneous cobalt catalysts on titanium nanoparticles have been used for the acid-free hydrogenation of pyridine (B92270) derivatives to piperidines in water. nih.gov Similarly, Cp*Ir complexes have been shown to catalyze the N-heterocyclization of primary amines with diols to form various cyclic amines, including piperidines, with high efficiency. organic-chemistry.org